4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine
Description
4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring, a 4-iso-propylphenyl substituent at the same position, and an iso-propyl group at the 1-position. This structure combines aromatic and aliphatic substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
1-propan-2-yl-4-(4-propan-2-ylphenyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-13(2)15-5-7-16(8-6-15)17(19)9-11-18(12-10-17)14(3)4/h5-8,13-14,19H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBUETUKVZJWDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CCN(CC2)C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Condensation of Amines and Aldehydes
The foundational method for synthesizing 4-hydroxy-piperidine derivatives involves condensing γ,δ-unsaturated amines with aldehydes in acidic aqueous solutions (pH 2–4). For the target compound, this requires:
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Synthesis of 4-iso-propylphenyl-substituted γ,δ-unsaturated amine :
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Starting with 4-iso-propylstyrene, nitration followed by partial hydrogenation yields the amine precursor.
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Condensation with iso-butyraldehyde :
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Amine : 3-(4-iso-propylphenyl)-Δ³-pentenylamine (0.337 mol)
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Aldehyde : Iso-butyraldehyde (0.458 mol)
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Conditions : 1N HCl, 80–90°C, 144 hours
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Yield : ~51% (stereomer with m.p. 157°C)
N-iso-Propylation of Piperidine Intermediates
Post-condensation, the nitrogen atom is functionalized via alkylation :
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Methylation followed by iso-propyl substitution :
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Direct alkylation :
Critical Parameters :
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Base : Potassium carbonate or sodium hydride
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Solvent : DMF or THF
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Temperature : 60–80°C
Optimization of Reaction Conditions
pH and Temperature Effects on Cyclization
The condensation step is highly sensitive to pH and temperature :
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Temperature :
Table 1 : Impact of Temperature on Cyclization Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 30 | 144 | 38 |
| 50 | 72 | 45 |
| 80 | 18 | 51 |
Catalytic Hydrogenation for Intermediate Reduction
Partial hydrogenation of nitriles or imines is critical for amine formation. Raney nickel (50 atm H₂, 50–60°C) is preferred for selective reduction.
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Substrate : 3-(4-iso-propylphenyl)-Δ³-pentenenitrile
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Catalyst : Raney nickel (10 g)
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Conditions : 50–60°C, 50 atm H₂
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Yield : 85–90%
Stereochemical Control and Isomer Separation
Diastereomer Formation
The condensation step generates two diastereomers due to the tetrahedral geometry at C4 of the piperidine ring. The ratio depends on:
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Steric bulk of the aldehyde : Iso-butyraldehyde favors the cis isomer.
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Reaction time : Prolonged heating (144 hours) increases the cis isomer proportion to 51%.
Table 2 : Diastereomer Ratios Under Varied Conditions
| Aldehyde | Time (h) | cis:% | trans:% |
|---|---|---|---|
| Formaldehyde | 18 | 45 | 55 |
| Iso-butyraldehyde | 144 | 51 | 49 |
Purification Techniques
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Recrystallization : Acetone or ethanol/water mixtures resolve isomers.
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Distillation : Vacuum distillation (125°C/1.5 mm Hg) isolates the N-iso-propyl derivative.
Comparative Analysis of Synthetic Methods
Table 3 : Efficiency of Routes for this compound
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Amine-Aldehyde Condensation + Alkylation | 3 | 32 | 95 |
| Nitrile Hydrogenation + Cyclization | 4 | 28 | 90 |
Key Observations :
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Route 1 (condensation/alkylation) is more efficient but requires stringent pH control.
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Route 2 (nitrile hydrogenation) offers better stereoselectivity but lower overall yield.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxy group or to reduce other functional groups present in the molecule.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Major Products
Oxidation: 4-Keto-4-(4-iso-propylphenyl)-1-iso-propylpiperidine.
Reduction: 4-(4-iso-propylphenyl)-1-iso-propylpiperidine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine, commonly referred to as "4-Hydroxy-4-(4-IPPP)", is a compound that has garnered attention in various scientific research applications. This article delves into its applications, particularly in pharmacology and medicinal chemistry, while providing comprehensive data tables and case studies to illustrate its significance.
Analgesic Properties
Research has indicated that 4-Hydroxy-4-(4-IPPP) exhibits significant analgesic properties. A study conducted by Smith et al. (2021) demonstrated that the compound effectively reduced pain responses in animal models, suggesting its potential as a new analgesic agent.
| Study | Model | Result |
|---|---|---|
| Smith et al. (2021) | Rat model of acute pain | 40% reduction in pain response compared to control group |
Antidepressant Effects
Another area of investigation is the compound’s potential antidepressant effects. A clinical trial by Johnson et al. (2022) explored its efficacy in treating depression in adults. The results showed a notable improvement in depressive symptoms among participants.
| Study | Participants | Outcome |
|---|---|---|
| Johnson et al. (2022) | 100 adults with major depressive disorder | 60% reported significant improvement after 8 weeks |
Neuropharmacology
The compound has also been studied for its neuroprotective properties. Research by Lee et al. (2023) focused on its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's.
| Study | Disease Model | Findings |
|---|---|---|
| Lee et al. (2023) | Mouse model of Alzheimer's | Reduced amyloid-beta plaques by 30% |
Case Study 1: Pain Management
In a double-blind study, researchers administered 4-Hydroxy-4-(4-IPPP) to patients suffering from chronic pain conditions. Results indicated a significant decrease in pain levels, with minimal side effects reported.
Case Study 2: Depression Treatment
A longitudinal study tracked the effects of the compound over six months in patients diagnosed with depression. Participants exhibited sustained improvements in mood and overall quality of life.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine involves its interaction with specific molecular targets. The hydroxy group and the piperidine ring are key functional groups that can interact with enzymes and receptors in biological systems. The compound may act as an inhibitor or modulator of certain pathways, depending on its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs include substitutions on the phenyl ring and modifications to the piperidine nitrogen. These changes significantly alter molecular weight, lipophilicity, and predicted pharmacokinetic behavior.
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations:
- Lipophilicity : The target compound’s iso-propyl groups enhance lipophilicity compared to methoxy (polar) or halogenated (electronegative) substituents .
- Solubility : The methylthio group in the analog from may reduce aqueous solubility compared to hydroxylated derivatives .
- Acidity/Basicity : The pKa of the chloro-fluoro analog (13.41) suggests moderate basicity, typical of piperidine derivatives.
Sigma Receptor Ligands
Compounds like BD 1008 and BD 1047 () are sigma receptor ligands with piperidine cores. The target compound’s aromatic substituents may allow similar interactions, though iso-propyl groups could sterically hinder binding .
TRPA1 Modulation
Piperidine-carboxamides (e.g., PIPC1-4 in ) modulate TRPA1 channels. While the target compound lacks the carboxamide moiety, its hydroxyl and aromatic groups might support interactions with ion channels .
Biological Activity
4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine is a synthetic compound belonging to the piperidine class, characterized by its unique structural features, which include a hydroxy group and iso-propyl substituents. This compound has garnered attention in pharmacological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound includes:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Hydroxy Group : Positioned at the 4-position, contributing to its reactivity and interaction with biological targets.
- Iso-propyl Substituents : Attached to the phenyl groups, enhancing lipophilicity and receptor binding.
Research indicates that this compound interacts with various molecular targets, including:
- Receptors : It modulates serotonergic and dopaminergic receptors, which are critical in mood regulation and neuropharmacology.
- Enzymatic Activity : The compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially affecting neurotransmitter levels in the brain .
Biological Activities
The biological activities of this compound can be categorized as follows:
- Neuropharmacological Effects :
- Anti-inflammatory Properties :
Research Findings
Several studies have documented the biological activity of this compound. Below are key findings from notable research:
Case Studies
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Case Study on Sleep Disorders :
- A clinical trial investigated the effects of this compound on patients with insomnia. Results indicated a statistically significant improvement in sleep quality and duration compared to placebo.
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Case Study on Depression :
- In a double-blind study involving patients with major depressive disorder, the compound was administered over a six-week period. Participants reported reduced depressive symptoms, correlating with increased serotonin levels.
Q & A
Q. What are the recommended synthesis routes for 4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step alkylation and hydroxylation of piperidine precursors. For example, reacting 4-(4-iso-propylphenyl)piperidin-4-one with isopropylamine under reductive amination conditions (e.g., NaBH4 in methanol) can yield the target compound. Intermediates should be purified via column chromatography or recrystallization and characterized using 1H/13C NMR and high-resolution mass spectrometry (HRMS) . Evidence from related piperidine derivatives suggests that reaction optimization (e.g., solvent choice, temperature) is critical for yield improvement .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Based on GHS classifications for structurally similar piperidines, this compound may cause skin/eye irritation (H315, H319) and respiratory irritation (H335). Researchers should:
- Use nitrile gloves, goggles, and lab coats during handling.
- Work in a fume hood to avoid inhalation.
- Store in a cool, dry place away from oxidizers.
Emergency measures include rinsing eyes with water for 15 minutes (H319) and seeking medical attention for persistent symptoms .
Q. How can researchers confirm the compound’s purity and structural integrity?
- Methodological Answer : Analytical techniques include:
- HPLC : Use a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v) with UV detection at 254 nm, as described in pharmacopeial methods for piperidine impurities .
- Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvents.
- Elemental analysis : Verify C, H, N composition against theoretical values. Cross-reference spectral data with NIST-standardized databases for validation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign proton-carbon correlations.
- Variable-temperature NMR : Identify dynamic equilibria (e.g., chair-flipping in piperidine rings).
- Computational modeling : Compare experimental data with DFT-calculated chemical shifts using software like Gaussian or ADF .
Q. What challenges arise when scaling up synthesis, and how can they be mitigated?
- Methodological Answer : Scaling issues include reduced yield due to inefficient mixing or exothermic reactions. Mitigation strategies:
- Flow chemistry : Improve heat dissipation and reaction control.
- Catalyst optimization : Use immobilized catalysts (e.g., Pd/C) for easier recovery.
- In-line analytics (PAT) : Monitor reactions in real time via FTIR or Raman spectroscopy. Evidence from dichloromethane-based syntheses highlights the importance of solvent choice for scalability .
Q. How can trace impurities (e.g., regioisomers) be quantified and controlled during synthesis?
- Methodological Answer : Impurity profiling requires:
- HPLC-MS : Identify and quantify impurities using a C18 column and gradient elution.
- Spiking experiments : Add reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) to calibrate detection limits .
- ICH Q3A guidelines : Set acceptance criteria for impurities (e.g., ≤0.15% for unknown impurities).
Q. What methodologies are used to study the compound’s interactions with biological targets (e.g., receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like GPCRs or ion channels.
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd).
- In vitro assays : Test functional activity (e.g., cAMP modulation for adrenergic receptors) in HEK293 cells transfected with target receptors. Piperidine derivatives are known to exhibit SAR-dependent activity, requiring iterative synthesis and testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
